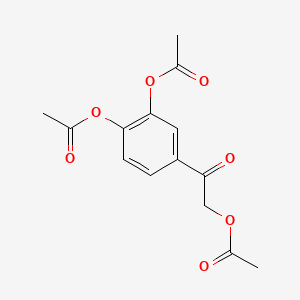

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate

Description

Properties

IUPAC Name |

[2-(3,4-diacetyloxyphenyl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O7/c1-8(15)19-7-12(18)11-4-5-13(20-9(2)16)14(6-11)21-10(3)17/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJDMWLIQCSQON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1=CC(=C(C=C1)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195316 | |

| Record name | 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42529-03-3 | |

| Record name | 2-(Acetyloxy)-1-[3,4-bis(acetyloxy)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42529-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042529033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-acetoxyacetyl)-1,2-phenylene diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.774 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Phenolic Hydroxyl Groups

The synthesis begins with the protection of phenolic hydroxyl groups on the benzene ring via acetylation. A representative method involves:

Reagents :

- 1,2-Dihydroxybenzene (catechol)

- Acetic anhydride (Ac₂O)

- Catalytic sulfuric acid (H₂SO₄) or pyridine

Procedure :

- Catechol is dissolved in excess acetic anhydride under inert atmosphere.

- A catalytic amount of H₂SO₄ (0.1–1 mol%) is added to promote acetylation.

- The mixture is stirred at 60–80°C for 4–6 hours , yielding 1,2-diacetoxybenzene.

Key Reaction :

$$

\text{C₆H₄(OH)₂} + 2 \text{Ac₂O} \xrightarrow{\text{H⁺}} \text{C₆H₄(OAc)₂} + 2 \text{AcOH}

$$

Introduction of the 2-Acetoxyacetyl Side Chain

The 4-position of the diacetylated benzene ring is functionalized with a 2-acetoxyacetyl group via Friedel-Crafts acylation or nucleophilic acyl substitution:

Method A: Friedel-Crafts Acylation

Reagents :

- 1,2-Diacetoxybenzene

- Acetoxyacetyl chloride (ClCOCH₂OAc)

- Lewis acid catalyst (e.g., AlCl₃)

Procedure :

- 1,2-Diacetoxybenzene is dissolved in anhydrous dichloromethane (DCM).

- AlCl₃ (1.2 eq) is added, followed by dropwise addition of acetoxyacetyl chloride (1.1 eq).

- The reaction proceeds at 0–5°C for 2 hours , followed by warming to room temperature for 12 hours .

Method B: Nucleophilic Acyl Substitution

Reagents :

- 1,2-Diacetoxybenzene

- Ethyl 2-acetoxyacetate

- Base (e.g., K₂CO₃) in polar aprotic solvent (e.g., DMF)

Procedure :

- 1,2-Diacetoxybenzene and ethyl 2-acetoxyacetate (1.2 eq) are combined in DMF.

- K₂CO₃ (2.5 eq) is added, and the mixture is stirred at 80°C for 8–10 hours .

- The product is isolated via aqueous workup and column chromatography.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

- Lewis acids (AlCl₃) improve electrophilic acylation efficiency but require strict anhydrous conditions.

- Bases (K₂CO₃) facilitate deprotonation in nucleophilic substitutions, minimizing byproduct formation.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Challenges and Mitigation Strategies

Hydrolysis of Acetate Groups

Chemical Reactions Analysis

Types of Reactions

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate can undergo various chemical reactions, including:

Hydrolysis: The acetoxy groups can be hydrolyzed to yield the corresponding diol.

Oxidation: The compound can be oxidized to form quinones.

Reduction: Reduction reactions can convert the acetyl groups to alcohols.

Substitution: The acetoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

Hydrolysis: 1,2-dihydroxybenzene (catechol)

Oxidation: Quinones

Reduction: Alcohol derivatives

Substitution: Various substituted phenylene derivatives

Scientific Research Applications

Medicinal Chemistry

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate is primarily investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Research has shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Anti-inflammatory Properties : The compound has been evaluated for its ability to modulate inflammatory responses. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.

The biological activities of this compound include:

- Neuroprotective Effects : Research indicates that this compound may protect neurons from excitotoxicity by modulating glutamate receptors. In vitro studies have demonstrated its capacity to reduce neuronal cell death induced by glutamate toxicity.

- Antimicrobial Properties : Investigations have revealed that the compound exhibits antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MIC) have been determined for several bacterial strains, suggesting its potential as an antimicrobial agent.

Materials Science

In materials science, this compound serves as a precursor for synthesizing novel polymers and materials with enhanced properties:

- Polymer Synthesis : The compound can be used in the synthesis of polymeric materials that exhibit improved mechanical and thermal properties. Research into copolymers incorporating this compound is ongoing.

Neuroprotective Studies

A series of experiments were conducted to evaluate the neuroprotective effects of this compound:

- In vitro assays showed significant reduction in cell death at concentrations as low as 10 µM when exposed to glutamate-induced toxicity.

Antimicrobial Activity

Studies assessing the antimicrobial efficacy of the compound yielded the following results:

- The MIC against Staphylococcus aureus was determined to be approximately 32 µg/mL, indicating moderate antibacterial activity.

Cytotoxicity Tests

Cytotoxicity assays on human cell lines revealed:

- No significant toxicity was observed at therapeutic concentrations, suggesting a favorable safety profile for potential clinical applications.

Data Summary Table

| Application Area | Findings | Notes |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cell lines | Further research needed for clinical trials |

| Anti-inflammatory Effects | Modulates pro-inflammatory cytokines | Potential use in inflammatory diseases |

| Neuroprotective Effects | Reduces excitotoxicity at low concentrations | Promising for neurodegenerative disorders |

| Antimicrobial Activity | MIC ~32 µg/mL against S. aureus | Moderate activity against various pathogens |

| Cytotoxicity | Favorable safety profile at therapeutic doses | Safe for further testing |

Mechanism of Action

The mechanism of action of 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate involves its interaction with specific molecular targets. The acetoxy and acetyl groups can undergo hydrolysis, releasing active intermediates that interact with enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

The 1,2-phenylene diacetate scaffold is highly versatile, allowing modifications at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Key Research Findings and Trends

Substituent-Driven Bioactivity: Electron-withdrawing groups (e.g., cyano in Compound 13) enhance metabolic stability but reduce solubility, whereas hydrophilic groups (e.g., ethoxycarbonyl in the L-dopa prodrug) improve bioavailability .

Synergistic Effects : Hybrid compounds combining 1,2-phenylene diacetate with natural product scaffolds (e.g., danshensu in DSC) exhibit dual mechanisms, such as anti-inflammatory and antioxidant effects .

Limitations : Many analogs show moderate potency (IC₅₀ > 10 µM) in vitro, highlighting the need for further optimization of substituent geometry and polarity .

Biological Activity

4-(2-Acetoxyacetyl)-1,2-phenylene diacetate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄O₇. The compound features a phenylene core with two acetoxyacetyl groups, which contribute to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which is critical for protecting cells from oxidative stress.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary findings indicate that this compound may possess antimicrobial properties against certain bacterial strains.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- NADPH Oxidase Modulation : Similar compounds have been shown to influence NADPH oxidase activity, which plays a role in reactive oxygen species (ROS) generation. This modulation can lead to decreased oxidative stress and inflammation .

- Nuclear Factor Kappa B (NF-κB) Pathway : The compound may inhibit the NF-κB signaling pathway, which is crucial for the inflammatory response .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to this compound:

-

Colitis Model Study :

- A derivative of this compound was tested in a mouse model of dextran sulfate sodium (DSS)-induced colitis. The study found that treatment with the compound significantly reduced inflammatory markers and improved gut barrier integrity by down-regulating NADPH oxidase expression and inhibiting the NLRP3 inflammasome activation .

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that this compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays.

-

Microbial Inhibition Tests :

- Antimicrobial susceptibility tests revealed that the compound exhibited inhibitory effects against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Acetoxyacetyl)-1,2-phenylene diacetate, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves derivatization of precursor molecules such as 4-(cyanocarbonyl)-1,2-phenylene diacetate (CAS: 2214-15-5) with natural compounds under acidic catalysis. For example, refluxing with methanol and sulfuric acid, followed by recrystallization from ethanol, is used to stabilize intermediates . Optimization may involve adjusting molar ratios of reactants (e.g., formaldehyde and amines in a 1:1.2 ratio) and monitoring reaction progress via TLC or HPLC to maximize yield .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer :

- Chromatography : HPLC-MS/MS is widely used for purity assessment and pharmacokinetic profiling. For instance, simultaneous quantification of the compound and its metabolites (e.g., L-dopa) in rat plasma employs a C18 column with a mobile phase of methanol/water (70:30) and detection at 280 nm .

- Spectroscopy : ¹³C-NMR (e.g., δ 170-175 ppm for acetate groups) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. A derivative, (E)-4-(3-oxo-3-(phenethylamino)prop-1-en-1-yl)-1,2-phenylene diacetate, was characterized using ¹³C-NMR to resolve carbonyl and aromatic signals .

Q. How can researchers assess the cytotoxicity of this compound in vitro?

- Methodological Answer : The Sulforhodamine B (SRB) assay is a robust method. Fix cells with trichloroacetic acid, stain with 0.4% SRB in 1% acetic acid, and measure optical density at 564 nm. This assay is linear across cell densities (1,000–10,000 cells/well) and suitable for high-throughput screening .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data for this compound as a prodrug be resolved?

- Methodological Answer : Contradictions in bioavailability studies (e.g., between rat and human models) may arise from species-specific metabolic enzymes. To address this:

- Use simultaneous LC-MS/MS quantification of the prodrug and active metabolite (e.g., L-dopa) in plasma, as described by Jiang et al. (2010), with a lower limit of quantification (LLOQ) of 5 ng/mL .

- Compare metabolic stability in liver microsomes across species and apply compartmental modeling to predict human pharmacokinetics .

Q. What mechanisms underlie the anti-inflammatory activity of derivatives of this compound?

- Methodological Answer : Derivatives like DSC [4-(2-acetoxy-3-((R)-3-(benzylthio)-1-methoxy-1-oxopropan-2-ylamino)-3-oxopropyl)-1,2-phenylene diacetate] inhibit NF-κB signaling. In vitro, pretreat RAW264.7 macrophages with DSC (10–50 μM) reduces TNF-α and IL-6 secretion by blocking IκBα phosphorylation. In vivo, murine models of acute pancreatitis show reduced myeloperoxidase (MPO) activity and pancreatic necrosis .

Q. How can metabolic pathways of this compound be mapped in preclinical models?

- Methodological Answer :

- Isotope tracing : Administer ¹⁴C-labeled compound to rats and collect plasma, urine, and bile. Extract metabolites via solid-phase extraction (SPE) and identify using UPLC-Q-TOF-MS.

- Enzyme inhibition assays : Co-incubate the compound with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) in hepatocytes to identify primary metabolic enzymes .

Key Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of acetate groups.

- Bioactivity : Validate anti-inflammatory claims using dual luciferase reporters for NF-κB/AP-1 pathways.

- Data Conflicts : Cross-validate chromatographic results with orthogonal methods (e.g., GC-MS for volatile metabolites).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.